1-Azabicyclo(2.2.2)octane, 4-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo(2.2.2)octane, 4-iodo- is a chemical compound with the molecular formula C7H12IN and a molecular weight of 237.08 g/mol It is a derivative of 1-azabicyclo(222)octane, where an iodine atom is substituted at the 4-position
Preparation Methods
The synthesis of 1-azabicyclo(2.2.2)octane, 4-iodo- typically involves the iodination of 1-azabicyclo(2.2.2)octane. One common method is the reaction of 1-azabicyclo(2.2.2)octane with iodine in the presence of a suitable oxidizing agent . The reaction conditions often include solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Chemical Reactions Analysis
1-Azabicyclo(2.2.2)octane, 4-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ring-Opening Reactions: The bicyclic structure can be opened under specific conditions, leading to the formation of linear or other cyclic products.
Common reagents used in these reactions include sodium periodate, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Azabicyclo(2.2.2)octane, 4-iodo- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azabicyclo(2.2.2)octane, 4-iodo- involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules . The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-Azabicyclo(2.2.2)octane, 4-iodo- can be compared with other similar compounds, such as:
1-Azabicyclo(2.2.2)octane: The parent compound without the iodine substitution.
1-Benzyl-4-aza-1-azoniabicyclo(2.2.2)octane: A derivative with a benzyl group and a quaternary ammonium ion.
2-Azabicyclo(3.2.1)octane: A related bicyclic compound with a different ring structure.
The uniqueness of 1-azabicyclo(2.2.2)octane, 4-iodo- lies in its iodine substitution, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
27701-90-2 |
---|---|
Molecular Formula |
C7H12IN |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
4-iodo-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H12IN/c8-7-1-4-9(5-2-7)6-3-7/h1-6H2 |
InChI Key |
KLPGPCRMPAELML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.